4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride
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Overview
Description
4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride typically involves multiple steps, including the formation of the pyrido[4,3-B]carbazole core and subsequent functionalization. Common reagents used in the synthesis include methoxy and methyl groups, which are introduced through various chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and molecular receptors .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This compound shares a similar core structure but differs in its functional groups.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another compound with a similar pyridine-based structure.
Uniqueness
4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
94200-72-3 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
9-methoxy-1,2,5-trimethyl-3,4,5a,6-tetrahydropyrido[4,3-b]carbazol-6-ium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-11-14-7-8-21(3)12(2)15(14)10-17-16-9-13(22-4)5-6-18(16)20-19(11)17;/h5-6,9-10,19-20H,7-8H2,1-4H3;1H |
InChI Key |
UXFMXBVMFYZYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)OC)C)C.[Cl-] |
Origin of Product |
United States |
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